4-Methyl-1-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150587-21-6 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-methyl-1-phenylimidazole |
InChI |
InChI=1S/C10H10N2/c1-9-7-12(8-11-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
TZFGLMGQQDEFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of 4 Methyl 1 Phenyl 1h Imidazole and Its Analogues
De Novo Imidazole (B134444) Ring Formation
The foundational approach to synthesizing the 4-Methyl-1-phenyl-1H-imidazole scaffold involves the construction of the imidazole ring from acyclic precursors. Several classical and modern methods are employed for this purpose.
Cyclization Reactions involving α-Halo Ketones and Formamide (B127407) Derivatives
A well-established method for the synthesis of 4-substituted imidazoles involves the reaction of α-halo ketones with formamide. nih.govresearchgate.netiiste.org In the context of this compound, this would conceptually involve the reaction of an appropriate α-halo ketone with a phenyl-substituted formamide derivative. However, a more common and precedented approach involves the reaction of an α-halo ketone with formamide to first generate the 4-substituted imidazole, which is then subsequently N-arylated.
For instance, the synthesis of 4-phenyl-imidazole derivatives has been achieved through the reaction of α-bromo-ketones with formamide. nih.gov A general procedure involves heating the α-bromo ketone with formamide to produce the corresponding 4-aryl-1H-imidazole. nih.gov This method has been successfully applied to the synthesis of 4-(3-fluorophenyl)-1H-imidazole from 2-bromo-(3-fluorophenyl)ethanone and formamide. nih.gov
A notable improvement to this classic condensation involves using a mixed aqueous/organic solvent system. The use of aqueous tetrahydrofuran (B95107) (THF) has been shown to be superior to other solvents like DMF or alcohols for solubilizing both the polar amidine and non-polar α-bromo ketone precursors. orgsyn.org This method, which utilizes potassium bicarbonate as a base, allows for the isolation of 2,4-disubstituted imidazoles in excellent yields without the need for column chromatography. orgsyn.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Bromo-1-phenylethanone | Formamide | Heat | 4-Phenyl-1H-imidazole | - | nih.gov |
| 2-Bromo-(3-fluorophenyl)ethanone | Formamide | - | 4-(3-Fluorophenyl)-1H-imidazole | 52% | nih.gov |
| α-Halo ketone | Amidine | Aqueous THF, K2CO3, Reflux | 2,4-Disubstituted imidazole | >95% purity | orgsyn.org |
Condensation Protocols: Debus-Radziszewski Reaction and Variants
The Debus-Radziszewski imidazole synthesis is a powerful multicomponent reaction for forming imidazole rings. wikipedia.orgrasayanjournal.co.inmdpi.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. wikipedia.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can afford N-substituted imidazoles. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a dicarbonyl compound, an aldehyde, and aniline (B41778). The classic Debus-Radziszewski reaction and its variants have been widely used for the synthesis of various substituted imidazoles. mdpi.comijprajournal.com For example, the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-triphenyl-1H-imidazole. ijprajournal.com To obtain a 1-phenyl substituted imidazole, aniline would be used in place of ammonium acetate.
Microwave irradiation has been shown to be an effective technique for promoting the Debus-Radziszewski reaction, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in
| Dicarbonyl | Aldehyde | Amine Source | Product | Catalyst/Conditions | Reference |
| Glyoxal | Formaldehyde | Ammonia | Imidazole | - | iiste.org |
| Benzil | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | Lactic acid, 160°C | ijprajournal.com |
| Benzil | Substituted Aldehyde | Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | Microwave irradiation | ijprajournal.com |
Annulation Reactions via Amido-Nitriles and Related Precursors
The synthesis of imidazole derivatives can also be achieved through the cyclization of amido-nitriles. For instance, nickel-catalyzed cyclization of amido-nitriles has been reported as a route to substituted imidazoles. researchgate.net Another approach involves the reaction of α-aminoamides with triflic anhydride (B1165640), which proceeds through the formation of nitrilium adducts. nih.gov
A mechanistically interesting synthesis of 1,2,4,5-substituted imidazoles involves the reaction of α-aminoamides with nitriles under the action of triflic anhydride and a pyridine (B92270) derivative. nih.gov This reaction features an unexpected N-to-C sulfonyl migration. While alkylnitriles generally give low to moderate conversions, benzonitrile (B105546) can lead to good yields of the corresponding imidazole. nih.gov
| Amido-Nitrile Precursor | Reagents | Product | Key Feature | Reference |
| α-Arylamide | Acetonitrile, Triflic Anhydride, LNO | Aminooxazole | N-oxide-promoted umpolung | nih.gov |
| α-Aminoamide (tosyl protected) | Benzonitrile, Triflic Anhydride, 2-Nitropyridine | 1,2,4,5-Substituted Imidazole | N-to-C sulfonyl migration | nih.gov |
Multicomponent Reaction (MCR) Approaches to Imidazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. acs.org These reactions allow for the formation of complex molecules in a single step from three or more starting materials.
One such MCR involves the erbium triflate-catalyzed reaction of α-azido chalcones, aryl aldehydes, and anilines, which provides highly substituted imidazoles in excellent yields. acs.org Another metal-free approach utilizes pivalic acid to promote the reaction of an internal alkyne, an aldehyde, and an aniline to form the imidazole scaffold. acs.org The van Leusen three-component reaction, which uses tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine, is a well-known method for synthesizing 1,4-disubstituted imidazoles. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product | Reference |
| α-Azido Chalcone | Aryl Aldehyde | Aniline | Erbium Triflate | Highly Substituted Imidazole | acs.org |
| Internal Alkyne | Aldehyde | Aniline | Pivalic Acid | Substituted Imidazole | acs.org |
| Aldimine (from aldehyde and amine) | Tosylmethyl isocyanide (TosMIC) | - | Base | 1,5-Disubstituted Imidazole | organic-chemistry.org |
N-Arylation and N-Alkylation Post-Cyclization Strategies
An alternative and often more regioselective strategy for the synthesis of this compound involves the initial synthesis of 4-methyl-1H-imidazole, followed by the introduction of the phenyl group onto the nitrogen atom.
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type)
The Ullmann condensation is a classic method for the formation of C-N bonds and is widely used for the N-arylation of heterocycles, including imidazoles. nih.gov This reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle in the presence of a copper catalyst. encyclopedia.puborganic-chemistry.org
Modern variations of the Ullmann reaction often employ ligands to improve catalyst efficiency and reaction conditions. For example, a functional 1,8-naphthyridine (B1210474) copper(I) complex has been shown to be an efficient catalyst for the N-arylation of imidazoles with aryl halides, tolerating a variety of functional groups. niscpr.res.in Even sterically hindered imidazoles can undergo selective N-arylation under these conditions. niscpr.res.in
The choice of ligand and reaction conditions can significantly influence the regioselectivity of the N-arylation of unsymmetrical imidazoles. While copper-catalyzed N-arylation of 4-methylimidazole (B133652) can sometimes lead to a mixture of N1 and N3 arylated products, palladium-catalyzed systems have been developed that offer complete N1-selectivity. nih.gov
| Imidazole Substrate | Aryl Halide | Catalyst System | Product | Key Feature | Reference |
| Imidazole | Aryl Halide | Functional 1,8-naphthyridine copper(I) complex | N-Arylimidazole | Low catalyst loading, tolerates functional groups | niscpr.res.in |
| 4-Methylimidazole | Aryl Bromide | Pd2(dba)3 / L1 | N1-Aryl-4-methylimidazole | Completely N1-selective | nih.gov |
| Imidazole | 4-Nitrochlorobenzene | CuI-NHC complex | N-Arylimidazole | Good to excellent yields | mdpi.com |
Palladium-Mediated Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient routes to arylated imidazoles. These methods offer high selectivity and are compatible with a wide range of functional groups.
One notable approach involves the palladium-catalyzed arylation of all three C-H bonds of the imidazole ring. By employing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, regioselective arylation can be achieved. For instance, the C5-arylation of SEM-imidazole can be accomplished, and a subsequent "SEM-switch" allows for the synthesis of 4-phenyl-1-SEM-imidazole. nih.gov This strategy enables the introduction of a phenyl group at the desired C4 position. Further N-alkylation can then yield 1-alkyl-4-arylimidazoles. nih.gov
The synthesis of 1-methyl-4-phenyl-1H-imidazole has been specifically achieved through a palladium-catalyzed cross-coupling reaction. While specific details of the reaction conditions in this synthesis were not fully disclosed in the provided information, palladium catalysis is a common and effective method for such transformations. acs.org
Furthermore, palladium catalysis is instrumental in the synthesis of more complex structures, such as quinolinones, through intramolecular Heck cyclization of precursors like N-phenyl-1H-imidazole-4-carboxamide. nih.gov This demonstrates the versatility of palladium-mediated reactions in building fused heterocyclic systems from imidazole starting materials.
Table 1: Examples of Palladium-Catalyzed Reactions for Imidazole Synthesis
| Starting Material(s) | Catalyst/Reagents | Product | Yield | Reference |
| SEM-imidazole, Phenyl halide | Palladium catalyst, Base | 4-Phenyl-1-SEM-imidazole (via SEM-switch) | Good | nih.gov |
| Imidazole precursor, Phenyl source | PdCl₂, dpca, CuI | 1-Methyl-4-phenyl-1H-imidazole | 81% | |
| N-phenyl-1H-imidazole-4-carboxamide | Palladium catalyst | 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one | 83% | nih.gov |
Deprotonation and Electrophilic Alkylation/Arylation
Deprotonation of the imidazole ring followed by reaction with an electrophile is a fundamental strategy for introducing substituents. The acidity of the C-H bonds on the imidazole ring allows for regioselective functionalization. The C2 position is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov
The use of a strong base, such as sodium tert-butoxide, in a nonpolar solvent can facilitate C2-arylation of SEM-protected imidazoles. nih.gov While this method primarily targets the C2 position, it highlights the principle of deprotonation for creating a nucleophilic imidazole species that can react with electrophiles.
In the context of N-alkylation, the nitrogen atom of the imidazole ring can be deprotonated to form an imidazolide (B1226674) anion, which then acts as a nucleophile. For instance, the reaction of 4-methylimidazole with a suitable electrophile in the presence of a base leads to N-substitution. This is a key step in the synthesis of various N-substituted 4-methylimidazole derivatives. google.comgoogle.com Copper(I)-catalyzed enantioselective alkylation of 2-acylimidazoles has also been developed, showcasing a method for creating chiral centers alpha to the imidazole ring. nih.gov
Derivatization and Functional Group Transformations on the Imidazole Core
Once the this compound core is synthesized, further modifications can be made to its structure to explore structure-activity relationships. These transformations often target the methyl group, the phenyl ring, or the imidazole ring itself.
Oxidation and Reduction Chemistry
Oxidation and reduction reactions allow for the interconversion of functional groups on the imidazole scaffold. For example, an aldehyde group on an imidazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com Conversely, an aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com
In a related pyrazole (B372694) system, a chloromethyl group can be reduced to a methyl group using lithium aluminum hydride, yielding 4-methyl-1-phenyl-1H-pyrazole. vulcanchem.com This suggests that similar reductions could be applied to functionalized methyl groups on the imidazole core. The reduction of a nitro group on a phenyl ring attached to the imidazole is a common strategy to introduce an amino group, as seen in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. google.com
Table 2: Oxidation and Reduction Reactions on Imidazole Derivatives
| Substrate | Reagent(s) | Product | Reference |
| 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde | Potassium permanganate | 1-Phenyl-4-chloro-1H-imidazole-5-carboxylic acid | evitachem.com |
| 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde | Sodium borohydride | 1-Phenyl-4-chloro-1H-imidazole-5-methanol | evitachem.com |
| 4-(chloromethyl)-1-phenyl-1H-pyrazole | LiAlH₄ | 4-methyl-1-phenyl-1H-pyrazole | vulcanchem.com |
| 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | H₂, Palladium on carbon | 5-(4-methyl-1H-imidazol-1-y)-3-(trifluoromethyl)-benzenamine | google.com |
Nucleophilic Additions and Condensation Reactions on Aldehyde Moieties
Aldehyde functionalities on the imidazole ring are versatile handles for further elaboration through nucleophilic additions and condensation reactions. For example, an aldehyde can react with amines to form imines. smolecule.com
A patent describes a synthesis method for medetomidine (B1201911) that involves a nucleophilic addition reaction on 1-tritylimidazole-4-carbaldehyde with 2,3-dimethylphenylmagnesium bromide. google.com This is followed by oxidation to yield an intermediate ketone. google.com This demonstrates the utility of Grignard reagents in adding aryl groups to an aldehyde on the imidazole core.
Electrophilic and Nucleophilic Substitution Reactions
Both electrophilic and nucleophilic substitution reactions can be employed to functionalize the imidazole system. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack, typically at the C4 and C5 positions. nih.gov Conversely, the C2 position is more prone to nucleophilic attack. nih.gov
The phenyl group attached at the N1 position can undergo electrophilic aromatic substitution. smolecule.com The conditions for these reactions would be similar to those for other substituted benzene (B151609) rings.
Nucleophilic substitution is also a key reaction type. For example, a chlorine atom on the imidazole ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. evitachem.com The nitrogen atoms in the imidazole ring can also act as nucleophiles in certain reactions. smolecule.comevitachem.com In some cases, the imidazole ring itself can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. sci-hub.se
Optimization and Process Development for Efficient Synthesis
For the large-scale production of this compound and its analogues, optimization of synthetic routes is crucial. This involves improving reaction yields, simplifying work-up procedures, and using cost-effective and environmentally benign reagents and conditions.
In another example, the industrial synthesis of a related compound, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, involves heating 4-methyl-1H-imidazole with 1-fluoro-3-nitro-5-trifluoromethyl-benzene in a polar aprotic solvent like DMF at elevated temperatures. google.com The subsequent purification process involves extraction and treatment with charcoal to obtain the crude product. google.com These steps are indicative of the considerations required for scaling up production.
The development of one-pot, multicomponent reactions is another strategy for improving efficiency. For example, the synthesis of substituted imidazoles has been achieved by reacting a substituted benzaldehyde, benzil, and ammonium acetate in the presence of a catalyst. phytojournal.com Such methods reduce the number of synthetic steps and purification procedures, leading to a more streamlined and economical process.
Catalyst Efficacy and Selectivity Studies
The choice of catalyst is paramount in directing the regioselectivity and efficiency of N-arylation reactions for unsymmetrical imidazoles like 4-methylimidazole. Palladium and copper-based catalysts are the most extensively studied systems for this transformation. nih.govconicet.gov.ar
Palladium-catalyzed N-arylation has been shown to be highly effective, particularly when employing biaryl phosphine (B1218219) ligands. nih.gov A significant challenge in these reactions is the potential for the imidazole substrate to inhibit the formation of the active Pd(0)-ligand complex. nih.gov To overcome this, a pre-activation step, where the palladium source (e.g., Pd_2(dba)_3) and the ligand are heated together before the introduction of the imidazole, has been demonstrated to drastically improve reaction efficacy. nih.gov This approach has led to a highly N1-selective arylation of 4-methylimidazole with aryl bromides, achieving high yields of the desired 1-aryl-4-methylimidazole isomer. nih.gov For instance, the reaction of 4-methylimidazole with an aryl bromide using a pre-activated Pd_2(dba)_3/L1 catalytic system resulted in a 93% yield of the N1-arylated product as a single regioisomer. nih.gov
Copper-catalyzed systems, often lauded for their lower cost and toxicity, also play a crucial role in N-arylimidazole synthesis. conicet.gov.ar However, achieving high regioselectivity can be a challenge. For example, the copper-catalyzed N-arylation of 4-methylimidazole with an aryl bromide under ligand-free conditions yielded a mixture of N1- and N3-arylated products in a roughly 4:1 ratio, with the desired N1 product obtained in only 54% yield. nih.gov To enhance efficiency and ease of use, magnetically recoverable copper nanoparticle catalysts supported on silica-coated maghemite have been developed. conicet.gov.ar These catalysts have proven effective for the N-arylation of imidazoles with aryl bromides and iodides under ligand-free and aerobic conditions. conicet.gov.ar
Ionic liquids have also emerged as effective catalysts and green reaction media for the synthesis of substituted imidazoles. tandfonline.com For instance, a pyridinium-based ionic liquid has been used to catalyze the synthesis of polysubstituted imidazole derivatives, affording high yields at elevated temperatures. tandfonline.com
Below is a data table summarizing the efficacy of different catalytic systems in the synthesis of N-arylimidazoles.
| Catalyst System | Ligand/Support | Substrates | Regioselectivity (N1:N3) | Yield (%) | Reference |
| Pd_2(dba)_3 | L1 (Biaryl phosphine) | 4-methylimidazole, Aryl bromide | >99:1 | 93 | nih.gov |
| Copper | None (ligand-free) | 4-methylimidazole, Aryl bromide | ~4:1 | 54 | nih.gov |
| CuNPs/MagSilica | None (nanoparticle on magnetic support) | Imidazole, Bromobenzene | Not specified | 80 | conicet.gov.ar |
| Pd/AlO(OH) NPs | None (nanoparticle on support) | Imidazole, Aryl halides | Not specified | High yields | biomedres.usbiomedres.us |
| Pyridinium-based IL | Not applicable | Benzaldehydes, Diketo compounds, Ammonium acetate, Amine | Not specified | 83-92 | tandfonline.com |
Solvent System Rationalization and Effects
The choice of solvent plays a critical role in the synthesis of this compound and its analogs, influencing reaction rates, yields, and even the environmental footprint of the process. biomedres.usbiomedres.us The solubility of both the imidazole substrate and the aryl halide is a key consideration. biomedres.us
A mixture of water and an organic co-solvent like isopropyl alcohol (IPA) has been utilized to create an environmentally friendly and effective reaction medium. biomedres.usbiomedres.us In this system, water serves as a green solvent, while IPA helps to solubilize the organic reactants, thereby facilitating the reaction. biomedres.us This H₂O/IPA mixture has been successfully employed in the Pd/AlO(OH) nanoparticle-catalyzed synthesis of N-arylimidazoles under ultrasonic conditions. biomedres.usbiomedres.us
The use of ionic liquids as both the catalyst and the reaction medium represents another green chemistry approach. tandfonline.com These reactions can often be performed under solvent-free conditions, which simplifies purification and reduces waste. tandfonline.com Similarly, mechanochemical synthesis, which involves grinding reactants together in the absence of a bulk solvent, offers a solvent-free alternative for the preparation of substituted imidazoles. mdpi.com
In more traditional transition-metal-catalyzed reactions, aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly employed. conicet.gov.arscispace.com For instance, the copper-catalyzed N-arylation of imidazole with aryl iodides has been carried out in DMF at moderate temperatures. scispace.com The choice of solvent can also impact the catalyst's stability and recyclability. For example, a magnetically recoverable copper nanoparticle catalyst has demonstrated stability and reusability in DMF. conicet.gov.ar
The following table outlines various solvent systems and their applications in N-arylimidazole synthesis.
| Solvent System | Catalyst | Reaction Type | Key Advantages | Reference(s) |
| H₂O / Isopropyl Alcohol (1:1 v/v) | Pd/AlO(OH) NPs | Ultrasonic-assisted coupling | Environmentally friendly, enhances solubility | biomedres.usbiomedres.us |
| N,N-Dimethylformamide (DMF) | CuI | N-arylation | Good solvent for reactants | scispace.com |
| N,N-Dimethylformamide (DMF) | CuNPs/MagSilica | N-arylation | Catalyst stability and reusability | conicet.gov.ar |
| Solvent-free | Ionic Liquid | Multicomponent synthesis | Green, simplified workup | tandfonline.com |
| Solvent-free (Mechanochemistry) | None | Grinding | Environmentally benign, efficient | mdpi.com |
Reaction Parameter Tuning for Yield and Purity
Optimizing reaction parameters such as temperature, reaction time, and reactant ratios is crucial for maximizing the yield and purity of this compound and its analogues. acs.orgresearchgate.net The interplay of these parameters can significantly affect reaction outcomes, including the formation of byproducts. acs.orgresearchgate.net
Temperature is a critical factor. For instance, in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole is conducted at a temperature range of 70-130°C, with 75-100°C being the preferred range to ensure the formation of the desired product. google.com In some cases, higher temperatures are required; for example, traditional Ullmann couplings can necessitate temperatures of 150–200 °C. nih.gov Conversely, some modern catalytic systems operate effectively at room temperature. rsc.org
Reaction time is another parameter that requires careful tuning. In the Pd/AlO(OH) nanoparticle-catalyzed synthesis of N-arylimidazoles, a reaction time of 2 hours under ultrasonic conditions was found to be sufficient. biomedres.us In contrast, some copper-catalyzed N-arylation reactions may require up to 24 hours to achieve a good yield. conicet.gov.ar The optimization of reaction time is often a trade-off between achieving a high conversion rate and minimizing the formation of degradation products or side-reaction products. acs.org
The stoichiometry of reactants, including the base and catalyst loading, also plays a pivotal role. In the synthesis of N-arylimidazoles using Pd/AlO(OH) NPs, 3.0 mmol of potassium hydroxide (B78521) was used for every 1.0 mmol of the imidazole compound and aryl halide. biomedres.us In another example, optimizing the amount of acetylguanidine in a multi-step synthesis was found to be critical for improving the yield and minimizing the formation of an imidazo[1,2-a]imidazole byproduct. researchgate.net
The following table provides examples of how reaction parameters have been tuned in the synthesis of substituted imidazoles.
| Product | Catalyst/Reagents | Temperature (°C) | Time (h) | Key Optimization Finding | Reference |
| N-Aryl Imidazoles | Pd/AlO(OH) NPs, KOH | Not specified (ultrasonic) | 2 | Ultrasonic conditions with a specific base-to-reactant ratio provided high yields in a short time. | biomedres.us |
| 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | Carbonate/hydrogencarbonate salt | 75-100 | Not specified | A specific temperature range was crucial for maximizing the yield of the main product. | google.com |
| N-(4-phenyl-1H-imidazol-2-yl)acetamide | Acetylguanidine, 2-bromo-1-phenylethan-1-one | <30 | 3.5 | Controlled addition of a reactant at a specific temperature was necessary to prevent exothermic reactions and improve yield. | researchgate.net |
| N-Aryl Imidazoles | CuNPs/MagSilica, K₂CO₃ | 152 | 24 | A higher temperature and longer reaction time were required for this specific copper-catalyzed system. | conicet.gov.ar |
Scalability and Industrial Viability of Synthetic Routes
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents several challenges, including cost-effectiveness, safety, and environmental impact. acs.org A key consideration for industrial viability is the development of robust and scalable synthetic methods that provide high yields and purity while minimizing waste. isca.me
One of the primary drivers for developing new synthetic methodologies is the potential for large-scale production. researchgate.net For instance, a practical three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine was developed and scaled up, demonstrating the feasibility of the process for larger quantities. researchgate.net The optimization of reaction conditions, such as the controlled addition of reagents to manage exotherms, is a critical aspect of ensuring safety and reproducibility on a larger scale. researchgate.net
Environmentally friendly approaches, such as the use of green solvents like water or conducting reactions under solvent-free conditions, are also gaining prominence in industrial synthesis. tandfonline.combiomedres.usmdpi.com These methods reduce the environmental footprint of the chemical process and can lead to cost savings associated with solvent purchasing and disposal. biomedres.us
The table below highlights synthetic routes with features that are advantageous for scalability and industrial production.
| Synthetic Route Feature | Example | Advantages for Scalability | Reference(s) |
| Heterogeneous Catalysis | CuNPs on silica-coated maghemite | Easy catalyst recovery and reuse, reduced cost, simplified purification. | conicet.gov.ar |
| Heterogeneous Catalysis | Pd/AlO(OH) NPs | Stability, reusability, environmentally friendly solvent system. | biomedres.usbiomedres.us |
| Green Solvents | H₂O / Isopropyl Alcohol | Reduced environmental impact, lower cost, increased safety. | biomedres.usbiomedres.us |
| Multi-component, One-pot Synthesis | p-Toluenesulfonic acid catalyzed condensation | Short synthesis time, mild conditions, inexpensive reagents, high yield. | isca.me |
| Scaled-up Synthesis | Three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine | Demonstrated feasibility for large-scale production with optimized conditions. | researchgate.netresearchgate.net |
Utility as Organic Synthesis Building Blocks and Intermediates
Substituted imidazoles, such as this compound, are valuable building blocks and intermediates in organic synthesis, primarily due to their versatile reactivity and the biological significance of the imidazole core. scispace.comresearchgate.net The imidazole ring can be further functionalized at various positions, allowing for the construction of more complex molecular architectures. researchgate.netnih.gov
The nitrogen atoms of the imidazole ring can be alkylated or arylated, and the carbon atoms can undergo various substitution reactions. nih.gov For example, 4-methyl-1H-imidazole can be reacted with alkyl halides to introduce substituents at the N-1 position. dergipark.org.tr The resulting N-substituted imidazoles can then serve as precursors for a wide range of derivatives.
A key application of these imidazole-based intermediates is in the synthesis of pharmaceutically active compounds. For instance, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. google.comossila.com The synthesis of this intermediate often involves the N-arylation of 4-methyl-1H-imidazole as a key step. google.com
Furthermore, the imidazole ring can be a part of more complex heterocyclic systems. For example, 4-methyl-5-imidazole carbaldehyde can be converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group. researchgate.net These fused heterocyclic systems are also of significant interest in medicinal chemistry.
The reactivity of the imidazole ring also allows for its use in the synthesis of ligands for organometallic complexes. For example, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is used to synthesize iridium complexes that function as blue phosphorescent emitters in Organic Light Emitting Diodes (OLEDs). ossila.com
The following table illustrates the use of substituted imidazoles as building blocks in the synthesis of various compounds.
| Imidazole Building Block | Reaction | Product/Application | Significance | Reference(s) |
| 4-Methyl-1H-imidazole | N-arylation with 1-fluoro-3-nitro-5-trifluoromethyl-benzene, followed by reduction | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (intermediate for Nilotinib) | Key intermediate for an anticancer drug. | google.comossila.com |
| 4-Methyl-5-imidazole carbaldehyde | Derivatization at N-1 with alkyl groups, followed by reaction at the aldehyde | Benzoxazole, benzothiazole, and benzoimidazole derivatives | Synthesis of complex heterocyclic systems with potential biological activity. | researchgate.net |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Coordination with iridium | Homoleptic iridium(III) complexes | Blue phosphorescent emitters for OLEDs. | ossila.com |
| 4-Methyl-1-(phenylsulfonyl)-1H-imidazole | Oxidation, reduction, or substitution reactions | More complex molecules, including sulfoxides or sulfones | Serves as a versatile building block in synthetic chemistry. | |
| Imidazole | N-alkylation with an alkyl halide | N-alkylated imidazoles | General method for producing N-substituted imidazole intermediates. | google.com |
Reaction Mechanisms and Mechanistic Insights
Mechanistic Elucidation of Imidazole (B134444) Ring Formation Pathways
The synthesis of the substituted imidazole core of molecules like 4-Methyl-1-phenyl-1H-imidazole can be achieved through several established pathways. The choice of method often depends on the desired substitution pattern and available precursors.
One of the foundational methods for imidazole synthesis is the Debus-Radziszewski synthesis . This reaction typically involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). For the 4-methyl substituted core, methylglyoxal (B44143) can be used as the dicarbonyl component. The mechanism proceeds through the formation of an intermediate diimine from the reaction of the dicarbonyl compound and ammonia, which then reacts with the aldehyde.
Another classical approach is the Wallach synthesis , which involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride, though it is more commonly associated with different substitution patterns. A more direct and industrially relevant method for creating the 4-methylimidazole (B133652) moiety involves the condensation of hydroxypropanone, formamide (B127407), and ammonia under heat and pressure.
For the specific synthesis of N-1 substituted imidazoles like this compound, modern methods such as palladium-catalyzed cross-coupling reactions are employed. For instance, the N-arylation of 4-methylimidazole with an aryl halide is a common strategy. An Ullmann-type coupling reaction, using a copper catalyst like Cu₂O, can be used to form the N-phenyl bond by reacting 4-methylimidazole with an appropriate phenyl halide. researchgate.net Alternatively, N-1 alkylated or arylated derivatives can be synthesized by deprotonating the imidazole nitrogen with a base like sodium hydride (NaH) followed by reaction with an alkyl or aryl halide. nih.gov
A multi-step synthetic route to a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, highlights a common strategy involving cyclization, hydrolysis, and methylation. researchgate.net The initial cyclization often involves reacting an α-haloketone (e.g., α-bromoacetophenone) with a guanidine (B92328) or amidine derivative. nih.govresearchgate.net
Table 1: Common Imidazole Ring Synthesis Pathways
| Synthesis Method | Key Reactants | General Description |
|---|---|---|
| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | A three-component condensation reaction forming the imidazole ring. |
| N-Arylation (Ullmann Coupling) | Imidazole Precursor, Aryl Halide, Copper Catalyst | Forms a C-N bond between the imidazole nitrogen and an aryl group. researchgate.net |
| Condensation from α-Haloketones | α-Haloketone, Formamide or Amidine Source | De novo ring synthesis where the α-haloketone provides the C4-C5 backbone. nih.gov |
Regio- and Stereochemical Control in Imidazole Functionalization
Functionalizing the imidazole ring presents challenges in controlling regioselectivity, particularly for C-H functionalization. The positions on the ring (C2, C4, C5) exhibit different reactivities. Electrophilic attack is generally directed to N3, C4, C5, and C2. thieme-connect.de However, para-C-H bond functionalization on the N-1 phenyl ring is particularly challenging because these C-H bonds are distant from potential directing groups and experience weak steric effects. pku.edu.cn
In the case of this compound, the C5 position is often the most susceptible to electrophilic substitution due to the electronic influence of the adjacent nitrogen atoms. The C2 position can be activated for nucleophilic attack, especially if the ring is quaternized or has electron-withdrawing groups. thieme-connect.de Lithiation, followed by reaction with an electrophile, is a common method to achieve functionalization at the C2 position. nih.gov
Stereochemical control is crucial in reactions involving the synthesis of chiral imidazole derivatives. For example, in three-component coupling reactions to form acyclic β-nitroamines, the choice of solvent was found to dictate the formation of specific diastereoisomers (syn,anti or syn,syn). acs.org While this example does not directly involve this compound, it illustrates the principles of stereocontrol in reactions forming complex structures from imidazole-related precursors. The stereochemistry of substituents can also be controlled by using chiral catalysts during the synthesis. acs.org
Intramolecular Rearrangements and Tautomerism
Tautomerism is a fundamental characteristic of N-unsubstituted imidazoles, where a proton can reside on either of the two ring nitrogen atoms. nih.gov This process involves proton exchange, which can occur through intermolecular or intramolecular mechanisms. nih.gov However, in this compound, the presence of the phenyl group at the N-1 position precludes this typical proton tautomerism. This substitution "locks" the imidazole structure, which enhances its stability compared to its 4-phenyl-1H-imidazole analogue.
While the common N-H tautomerism is blocked, other forms of rearrangement can occur under specific conditions. For instance, studies on related fused-ring systems like imidazo[1,5-a]imidazoles have shown that they can undergo unusual rearrangements to form more stable imidazo[1,5-a]pyrimidines in the presence of iodine and a suitable solvent like THF. nih.govrsc.org These rearrangements involve complex bond cleavage and formation sequences. Computational studies on related 2-phenyl substituted imidazoles show that the energy difference between possible tautomers is relatively small, and the preferred tautomer can depend on the substituents and the phase (gas vs. solvent). mdpi.com For N-unsubstituted imidazoles, this equilibrium is rapid, often leading to averaged signals in NMR spectroscopy. mdpi.commdpi.com
Electronic and Steric Effects on Reaction Profiles
The electronic and steric properties of the substituents on the imidazole ring profoundly influence its reaction profile.
Electronic Effects:
Phenyl Group (N-1): The phenyl group at N-1 is generally electron-withdrawing, which decreases the basicity of the imidazole ring compared to an N-alkyl-substituted imidazole. thieme-connect.de This influences the ring's susceptibility to electrophilic attack.
Methyl Group (C-4): The methyl group is weakly electron-donating, which slightly increases the electron density of the ring, potentially influencing the regioselectivity of substitution reactions.
Substituents on the Phenyl Ring: Adding electron-withdrawing groups (e.g., fluoro, nitro) or electron-donating groups (e.g., methoxy) to the N-1 phenyl ring can significantly alter the electronic properties of the entire molecule. vulcanchem.com An electron-withdrawing nitro group, for example, decreases the electron density at the imidazole ring, making it more electrophilic. A recent computational study on a related diphenyl-imidazole system showed that adding an electron-withdrawing NO₂ group resulted in a smaller HOMO-LUMO energy gap, indicating increased reactivity. webofjournals.com
Steric Effects:
The phenyl group at N-1 and the methyl group at C-4 create steric hindrance that can direct incoming reagents to less crowded positions. For example, in the synthesis of N-aroylmethyl-4-arylimidazoles, the steric bulk of the amidine reagent was found to govern the ratio of products. mdpi.comresearchgate.net
Compared to 4-phenylimidazole (B135205), the N-1 substituent on this compound increases its hydrophobicity, which can affect its solubility and interactions in biological systems.
In related compounds, additional methyl groups at C4 and C5 were shown to introduce steric effects that hinder intermolecular π-stacking interactions, which can be important for binding to biological targets.
Table 2: Influence of Substituents on Imidazole Properties
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity/Properties |
|---|---|---|---|---|
| Phenyl | N-1 | Electron-withdrawing | Significant bulk | Reduces basicity; increases hydrophobicity; prevents tautomerism. thieme-connect.de |
| Methyl | C-4 | Electron-donating | Moderate bulk | Increases ring electron density; influences regioselectivity. thieme-connect.de |
| Nitro (NO₂) | Ring or Phenyl | Strongly electron-withdrawing | Moderate bulk | Decreases electron density and basicity; makes ring more electrophilic. thieme-connect.de |
Proton Transfer Phenomena within Imidazole Structures
Proton transfer is a key process in the chemistry of imidazoles, underpinning their roles in catalysis and biological systems. Imidazole itself is amphoteric, able to act as both a proton donor (acid) and a proton acceptor (base). thieme-connect.denih.gov However, for this compound, the N-1 substitution means it can only function as a base, accepting a proton at the N-3 position. thieme-connect.de
The basicity (pKa of the conjugate acid) of imidazoles is sensitive to substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. thieme-connect.de The N-1 phenyl group in this compound reduces the basicity of the N-3 nitrogen compared to an N-alkyl imidazole.
Imidazole derivatives are known to facilitate proton transfer between other molecules, acting as proton shuttles. acs.org This process often occurs via a "hopping mechanism," where protons move from N-H sites to anions or along chains of imidazole rings. mdpi.com While this compound cannot donate its own ring proton, its N-3 lone pair can participate in hydrogen bonding networks, accepting protons from donors like water or alcohols. researchgate.netmdpi.com Computational studies on related imidazole-acid complexes show that water-assisted proton transfer can significantly lower the activation energy barrier compared to direct transfer. The ability of the imidazole ring to participate in such proton transfer events is critical for its application in materials like proton exchange membranes for fuel cells. mdpi.comsciengine.comresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyl-1-phenyl-1H-imidazole, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the this compound structure, allowing for the precise assignment of all protons and carbons. These spectra are also crucial for differentiating it from its structural isomers, such as 1-(4-methylphenyl)-1H-imidazole and 4-methyl-2-phenyl-1H-imidazole.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, imidazole (B134444), and phenyl protons. The protons on the imidazole ring (H-2 and H-5) and the phenyl ring protons will appear in the aromatic region, while the methyl protons will be found in the upfield aliphatic region.
For the related isomer, 1-(4-methylphenyl)-1H-imidazole , reported ¹H NMR data (400MHz, CDCl₃) shows a singlet for the methyl group at δ 2.39 ppm. rsc.org The aromatic protons appear as a multiplet between δ 7.18-7.26 ppm, with a singlet for the imidazole H-2 proton at δ 7.80 ppm. rsc.org By contrast, for this compound, the methyl signal would arise from the C-4 position, and its chemical shift would be influenced by the electronic environment of the imidazole ring. The protons of the unsubstituted phenyl group at N-1 would typically show multiplets in the δ 7.2-7.6 ppm range. The imidazole protons at C-2 and C-5 would appear as distinct singlets or doublets depending on coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative for structural confirmation. For 1-(4-methylphenyl)-1H-imidazole , the methyl carbon appears at δ 20.9 ppm. rsc.org The imidazole carbons are observed at δ 118.3, 121.3, 130.2, and 135.6 ppm, with the phenyl carbons appearing at δ 130.3, 134.9, and 137.4 ppm. rsc.org In this compound, the positions of the carbon signals would differ, particularly for the imidazole ring carbons, reflecting the different substitution pattern. The C-4 carbon would be significantly shifted downfield compared to an unsubstituted carbon due to the methyl group.
The clear distinction in chemical shifts and multiplicity patterns in both ¹H and ¹³C NMR spectra allows for the unequivocal differentiation between this compound and its various isomers.
Table 1: Representative ¹H NMR Data for an Isomer of this compound This table presents data for the structural isomer 1-(4-methylphenyl)-1H-imidazole to illustrate typical chemical shifts.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|---|
| 1-(4-methylphenyl)-1H-imidazole | -CH₃ | 2.39 | s | CDCl₃ | rsc.org |
| Aromatic-H | 7.18-7.26 | m | |||
| Imidazole H-2 | 7.80 | s |
Table 2: Representative ¹³C NMR Data for an Isomer of this compound This table presents data for the structural isomer 1-(4-methylphenyl)-1H-imidazole for comparative purposes.
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 1-(4-methylphenyl)-1H-imidazole | -CH₃ | 20.9 | CDCl₃ | rsc.org |
| Imidazole C | 118.3 | |||
| Imidazole C | 121.3 | |||
| Imidazole C | 130.2 | |||
| Phenyl C | 130.3 | |||
| Phenyl C | 134.9 | |||
| Phenyl C | 137.4 | |||
| Imidazole C | 135.6 |
Annular tautomerism is a characteristic feature of many N-unsubstituted imidazole derivatives, involving the migration of a proton between the two ring nitrogen atoms. However, in This compound , the nitrogen at the N-1 position is substituted with a phenyl group, which definitively prevents this tautomeric exchange. The compound is therefore locked in a single tautomeric form.
This lack of tautomerism is a key feature that distinguishes it from its isomer, 4-methyl-2-phenyl-1H-imidazole , which can exist in equilibrium with its tautomer, 5-methyl-2-phenyl-1H-imidazole. The study of tautomerism in such compounds is often accomplished using ¹³C NMR spectroscopy. The chemical shifts of the C-4 and C-5 carbons of the imidazole ring are particularly sensitive to the position of the N-H proton. nih.gov In cases of rapid tautomeric exchange, the observed chemical shifts for C-4 and C-5 are a weighted average of the two forms. nih.gov Computational and experimental studies on model compounds like 1,4-dimethylimidazole (B1345669) and 1,5-dimethylimidazole confirm that the difference in chemical shifts between C4 and C5 (Δδ) is a diagnostic indicator of the tautomer state. nih.govresearchgate.net Since this compound cannot tautomerize, its ¹³C NMR spectrum will show sharp, distinct signals for C-4 and C-5, providing further structural confirmation and differentiating it from potentially tautomeric isomers.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups and bond vibrations within the this compound molecule.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the imidazole ring, the phenyl ring, and the methyl group. While a specific spectrum for this compound is not detailed in the available literature, characteristic bands can be predicted based on related structures. For instance, studies on the isomer 4-methyl-2-phenyl-1H-imidazole and other substituted imidazoles have been conducted. chemicalbook.comresearchgate.net
Expected characteristic FT-IR absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected in the 2850-2960 cm⁻¹ region.
C=C and C=N stretching: Aromatic and imidazole ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region. rsc.org
In-plane and out-of-plane C-H bending: These vibrations provide a fingerprint for the substitution pattern on both the phenyl and imidazole rings, typically appearing in the 1000-1300 cm⁻¹ (in-plane) and 650-900 cm⁻¹ (out-of-plane) regions.
The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would be a key feature confirming the N-1 substitution, distinguishing it from isomers like 4-methyl-2-phenyl-1H-imidazole. rsc.orgnih.gov
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The FT-Raman spectra of related compounds like 4-methyl-2-phenylimidazole and 4-phenylimidazole (B135205) have been recorded. chemicalbook.comresearchgate.net For this compound, strong Raman signals are expected for the symmetric breathing vibrations of the phenyl and imidazole rings. The C-H stretching vibrations and other skeletal modes would also be present, providing a comprehensive vibrational profile when used in conjunction with FT-IR data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule.
For this compound (C₁₀H₁₀N₂), the exact molecular weight is 158.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, showing a molecular ion peak [M]⁺ at m/z 158.0844. nih.gov
The fragmentation pattern under electron ionization (EI) provides structural information. While a specific fragmentation pathway for this compound is not published, analysis of its isomer, 4-methyl-2-phenyl-1H-imidazole, shows a strong molecular ion peak at m/z 158, with other significant fragments at m/z 157 (loss of a hydrogen radical, [M-H]⁺) and m/z 104. nih.gov A plausible fragmentation for this compound would also start with the molecular ion [M]⁺ at m/z 158. Key fragmentation steps could include:
Loss of a hydrogen radical to form a stable cation at m/z 157.
Cleavage of the bond between the imidazole and phenyl rings, potentially leading to fragments corresponding to the phenyl cation (m/z 77) or the methyl-imidazole cation (m/z 81).
Rearrangements and subsequent fragmentation of the imidazole ring.
Analysis of these fragmentation pathways allows for confirmation of the connectivity of the phenyl and methyl-imidazole moieties.
Table 3: Molecular Weight and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |
| Molecular Weight | 158.20 g/mol | nih.gov |
| Monoisotopic Mass | 158.0844 Da | nih.gov |
| Predicted [M]⁺ Peak | 158 | nih.gov |
| Predicted Major Fragment | 157 ([M-H]⁺) | nih.gov |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful analytical technique that provides the most accurate and detailed information about the atomic arrangement in a crystalline solid. This method would be essential for a complete characterization of this compound.
Precise Determination of Molecular Conformation and Geometry
A single-crystal X-ray diffraction study would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for defining its exact three-dimensional shape, or conformation. For instance, a key conformational feature that would be determined is the dihedral angle between the planes of the imidazole and phenyl rings. In related phenyl-imidazole structures, this angle can vary significantly depending on the substitution pattern and the presence of intermolecular interactions. cncb.ac.cn Without experimental SCXRD data for this compound, these specific geometric parameters remain unknown.
Analysis of Crystal Packing and Supramolecular Assembly
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. An SCXRD analysis would reveal the crystal system, space group, and unit cell dimensions of this compound. This information is the foundation for understanding its supramolecular assembly—how individual molecules organize themselves into a larger, ordered structure. The study of related imidazole derivatives often reveals complex packing motifs that influence the material's properties. researchgate.net
Charge Density Distribution Analysis and Topological Studies
Advanced analysis of high-resolution X-ray diffraction data can provide detailed information about the distribution of electron density within the crystal. This experimental charge density analysis allows for a deeper understanding of chemical bonding and intermolecular interactions. Such studies have been performed on related nitro-imidazole derivatives, revealing insights into the electronic effects of substituents and the nature of weak intermolecular contacts. usp.br For this compound, a charge density study would quantify the electrostatic nature of the molecule and provide a basis for calculating intermolecular interaction energies. Topological analysis of the electron density, using theories like Quantum Theory of Atoms in Molecules (QTAIM), would allow for the unambiguous identification and characterization of bond critical points and interaction paths, providing a rigorous description of the chemical bonding and non-covalent interactions. usp.br Currently, no experimental or theoretical charge density studies for this compound have been found in the surveyed literature.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a standard method for investigating the properties of imidazole (B134444) derivatives due to its balance of accuracy and computational cost. biointerfaceresearch.com Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), to accurately model the molecule's behavior. nih.govwebofjournals.com
Geometry optimization is a fundamental computational step where the molecule's energy is minimized with respect to all its geometrical parameters, yielding its most stable, or equilibrium, structure. mdpi.com This process determines key structural parameters without the constraints of a crystal lattice, representing the molecule in its gaseous state.
For phenyl-imidazole systems, a critical parameter is the dihedral angle between the phenyl and imidazole rings, which dictates the degree of planarity and conjugation. The optimized geometry for 4-Methyl-1-phenyl-1H-imidazole would reveal precise bond lengths and angles. Based on studies of closely related compounds like 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, the bond length for the C-N bond connecting the phenyl ring to the imidazole ring is approximately 1.416 Å. biointerfaceresearch.comresearchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for Phenyl-Imidazole Structures
| Parameter | Description | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-N (Ring) | Carbon-Nitrogen bond within the imidazole ring. | 1.307 - 1.391 biointerfaceresearch.comresearchgate.net |
| C=C (Ring) | Carbon-Carbon double bond within the imidazole ring. | ~1.350 |
| C-N (Inter-ring) | Bond connecting the Phenyl and Imidazole rings. | 1.416 researchgate.net |
| C-C (Phenyl) | Aromatic Carbon-Carbon bond in the phenyl ring. | ~1.400 |
| C-H (Aromatic) | Aromatic Carbon-Hydrogen bond. | ~1.080 |
| **Bond Angles (°) ** | ||
| C-N-C (Ring) | Angle within the imidazole ring. | ~108.0 |
| N-C-N (Ring) | Angle within the imidazole ring. | ~110.0 |
| C-C-N (Inter-ring) | Angle defining the connection of the two rings. | ~120.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that govern a molecule's electronic behavior. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests higher reactivity and lower stability. researcher.life
In phenyl-imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is often distributed over the phenyl ring. mdpi.commalayajournal.org This separation facilitates intramolecular charge transfer (ICT) from the imidazole moiety to the phenyl ring upon electronic excitation. mdpi.com For similar imidazole derivatives, calculated HOMO-LUMO energy gaps are often in the range of 4.0 to 4.5 eV. mdpi.commalayajournal.org
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Description | Representative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.36 mdpi.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.02 mdpi.com |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap. | 4.34 mdpi.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks. malayajournal.org The color-coded map illustrates charge distribution:
Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue/Green: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net
For this compound, MEP analysis is expected to show the most negative potential (red) concentrated around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. malayajournal.orgresearchgate.net The hydrogen atoms of the phenyl and methyl groups would exhibit positive potential (blue). This mapping highlights the nitrogen atoms as the primary sites for interactions like hydrogen bonding and protonation. researchgate.net
DFT calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor, typically around 0.96. scispace.com
Key predicted vibrations for this compound would include C-H stretching from the aromatic and methyl groups, as well as C=N and C-N stretching within the imidazole ring. scispace.com Furthermore, theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable support for experimental structural assignments. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3150 scispace.com |
| Aliphatic C-H Stretch | Methyl Group | 2850 - 2950 |
| C=N Stretch | Imidazole Ring | ~1570 scispace.com |
| C-N Stretch | Imidazole Ring | ~1460 researchgate.net |
Global reactivity descriptors, derived from the energies of frontier orbitals, quantify the chemical reactivity and stability of a molecule. webofjournals.com Key descriptors include:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap. biointerfaceresearch.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated from the chemical potential (μ) and hardness as ω = μ² / (2η). biointerfaceresearch.com
These descriptors provide a quantitative basis for comparing the reactivity of different imidazole derivatives. bohrium.com
Table 4: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Ease of polarization |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |
DFT calculations can predict key thermodynamic properties such as standard enthalpy (H°), Gibbs free energy (G°), and entropy (S°). researchgate.net These values are essential for understanding the stability and equilibrium of the molecule under various conditions.
Conformational analysis is particularly important for this compound due to the rotational freedom around the single bond connecting the phenyl and imidazole rings. nih.gov By performing a Potential Energy Surface (PES) scan, where the dihedral angle between the rings is systematically varied, the lowest-energy conformer can be identified. nih.gov This analysis reveals the most stable three-dimensional arrangement of the molecule and the energy barriers to rotation, which influences its dynamic behavior and interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and interactions over time, offering insights into the dynamic nature of this compound. While specific MD studies focusing solely on the isolated this compound are not prevalent in the literature, the methodology is widely applied to substituted imidazole derivatives to understand their behavior in various environments, such as in complex with biological macromolecules. tandfonline.comtandfonline.com
MD simulations can elucidate the conformational flexibility of the molecule, particularly the rotational barrier of the phenyl group relative to the imidazole ring. These simulations can also model the interactions of the compound with solvent molecules, providing information on solvation shells and dynamics. In the context of drug design, where imidazole derivatives are common, MD simulations are used to assess the stability of a ligand-protein complex over time. tandfonline.comscielo.br For instance, a 100-nanosecond MD simulation can confirm the stability of a complex, revealing stable conformations and binding patterns within a biological environment. tandfonline.com The Automated Topology Builder (ATB) and Repository can be utilized to develop molecular force fields necessary for conducting MD simulations of novel compounds like this compound. uq.edu.au
Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Setting | Purpose |
| Force Field | CHARMM36, AMBER, GROMOS | Describes the potential energy of the system based on atomic positions. |
| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate an aqueous environment. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Volume, and Temperature (NVT) or constant Number of particles, Pressure, and Temperature (NPT). |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure (for NPT ensemble). |
| Time Step | 1-2 fs | The interval between successive calculations of forces and positions. |
| Simulation Length | 10-100 ns | The total time duration of the simulation, depending on the process of interest. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by replicating the simulation box in all directions. |
Reaction Path Search and Transition State Modeling for Mechanistic Insights
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Reaction path searching and transition state modeling are computational techniques that map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of intermediates and, crucially, the transition states that connect them.
For the synthesis of substituted imidazoles, these methods provide invaluable mechanistic insights. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model transition states and intermediates to predict factors like regioselectivity. For instance, in the synthesis of N-substituted imidazoles, computational analysis of transition state energies can explain why one regioisomer is favored over another. researchgate.net Research on related imidazole syntheses has utilized these methods to compare different possible reaction pathways, such as N1-alkylation versus N-addition, by calculating their respective reaction profiles. researchgate.net By identifying the transition state with the lowest activation energy, the most probable reaction mechanism can be determined. This approach is applicable to understanding the synthesis of this compound, for which various synthetic routes exist, including the reaction of α-haloketones with amidines or four-component reactions. organic-chemistry.orgacs.org
Table 2: Hypothetical Energy Profile for a Key Step in Imidazole Synthesis
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Intermediate 1 | Initial adduct | -5.2 |
| Transition State 1 (TS1) | First energy barrier | +15.8 |
| Intermediate 2 | Cyclized intermediate | -12.4 |
| Transition State 2 (TS2) | Second energy barrier (e.g., for dehydration) | +20.1 |
| Products | This compound | -25.0 |
Note: The values in this table are illustrative and represent a typical energy profile that could be calculated using reaction path modeling.
Machine Learning Applications in Reaction Outcome Prediction and Synthesis Design
The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for predicting reaction outcomes and optimizing synthesis strategies. By training algorithms on large datasets of known chemical reactions, ML models can learn complex patterns and make predictions for new, unseen reactions. nih.gov
For the synthesis of this compound and its derivatives, ML can be applied in several ways:
Reaction Outcome Prediction: Neural networks can be trained on extensive reaction databases to predict the major product of a given set of reactants and reagents. nih.gov These models can achieve high accuracy, correctly identifying the major product in a significant percentage of cases. nih.gov
Synthesis Design and Optimization: ML algorithms, such as Random Forest, can analyze reaction databases to prioritize experimental conditions, like the choice of solvent or base, to improve reaction yields. scielo.br Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of imidazole derivatives, guiding the design of new compounds with enhanced properties. scielo.brresearchgate.net This allows for the in silico design and screening of novel analogues with favorable predicted activities before committing to their synthesis. scielo.br
Predicting Physicochemical Properties: Machine learning models can also be trained to predict various properties of molecules, which is crucial for designing materials with specific characteristics, such as anion exchange membranes based on imidazole derivatives. acs.org
Table 3: Sample Data Structure for a Machine Learning Model Predicting Synthesis Yield
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-phenyl-2-propanone | Formamide (B127407) | H₂SO₄ | - | None | 180 | 65 |
| α-bromoacetophenone | N-phenylformamidine | - | NaOEt | Ethanol | 78 | 72 |
| 1-phenyl-2-propanone | Ammonium (B1175870) formate | - | - | Formic Acid | 160 | 80 |
| 4-methyl-1H-imidazole | Iodobenzene | CuI | K₂CO₃ | DMF | 120 | 88 |
| ... | ... | ... | ... | ... | ... | ... |
Note: This table represents a simplified, hypothetical dataset that could be used to train a machine learning model to optimize the synthesis of imidazole derivatives.
Applications in Advanced Materials and Catalysis
Coordination Chemistry and Metal Complexation
The ability of the imidazole (B134444) moiety to coordinate with metal ions is central to its application in materials science. This interaction is foundational to creating complex structures with tailored properties.
4-Methyl-1-phenyl-1H-imidazole as a Versatile Ligand for Metal Ions
This compound serves as a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. The imidazole ring contains two nitrogen atoms, which can act as electron-pair donors, allowing the molecule to bind effectively to transition metal ions. researchgate.netmdpi.com This coordination ability is fundamental to its use in creating metal complexes with potential applications in catalysis and materials science. The unique structure of the compound, with its specific arrangement of methyl and phenyl groups, allows for distinct interactions with metal ions, which can give rise to novel catalytic properties.
The ligand properties of imidazole derivatives like 4-methyl-1-phenylimidazole have been explored in applications such as corrosion inhibition, where they form protective complex layers on metal surfaces, for instance, with bronze. researchgate.net The versatility of the imidazole scaffold is a cornerstone in medicinal and bioinorganic chemistry, as its ring system can effectively bind to various transition metal ions, including Cu(II), Zn(II), and Fe(III). researchgate.netarabjchem.org
Synthesis and Characterization of Imidazole-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
The construction of coordination polymers and metal-organic frameworks (MOFs) relies on the self-assembly of metal ions with organic ligands. Imidazole-based ligands are frequently used for this purpose due to their effective coordinating abilities. researchgate.net The most common and effective method for synthesizing these crystalline materials is solvothermal or hydrothermal synthesis. mdpi.comengineering.org.cn In this process, the metal salt and the imidazole-containing ligand are mixed in a high-boiling-point solvent, such as dimethylformamide (DMF), and heated in a sealed vessel. engineering.org.cn Parameters like temperature, solvent, and reactant ratios can be adjusted to influence the final structure and properties of the material. engineering.org.cn
Once synthesized, these materials are rigorously characterized to determine their structure and properties. Single-crystal X-ray diffraction (SXRD) provides definitive structural information, while powder X-ray diffraction (PXRD) is used to confirm phase purity. engineering.org.cn Other common characterization techniques include Fourier-transform infrared spectroscopy (FT-IR) to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess thermal stability. mdpi.combohrium.com
Table 1: Common Methods for Synthesis and Characterization of Imidazole-Based MOFs and Coordination Polymers
| Technique | Purpose | References |
|---|---|---|
| Synthesis Methods | ||
| Solvothermal/Hydrothermal | Primary method for self-assembly of crystalline structures from metal ions and organic ligands in a sealed, heated solvent system. | bohrium.com, mdpi.com, engineering.org.cn |
| Characterization Techniques | ||
| Single-Crystal X-ray Diffraction (SXRD) | Provides absolute structural information, including bond lengths and angles, and overall framework topology. | engineering.org.cn |
| Powder X-ray Diffraction (PXRD) | Verifies the bulk purity of the synthesized material and confirms the crystal structure. | bohrium.com, engineering.org.cn |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of functional groups and the coordination of the imidazole ligand to the metal center. | mdpi.com, mdpi.com |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and identifies solvent loss and decomposition temperatures. | bohrium.com, mdpi.com |
Ligand Design Principles for Specific Metal Chelation
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and function of the resulting metal complex. bohrium.com For imidazole-based ligands, the primary coordination site is the electron-donating nitrogen atom within the five-membered ring. mdpi.com The design principles for achieving specific metal chelation involve modifying the imidazole scaffold to control its electronic properties, steric hindrance, and the number and type of donor atoms.
A key strategy is the incorporation of additional functional groups onto the imidazole ring system. For instance, adding a carboxylate group to an imidazole derivative creates a ligand with a specific N,O donor set. arabjchem.org This design allows for strong chelation of metal ions, a principle that was used to develop a potential inhibitor for metallo-β-lactamase by targeting the zinc ion in the enzyme's active site. arabjchem.org The electron-rich nature of the imidazole ring means it can readily accept or donate protons, influencing its binding affinity under different pH conditions. mdpi.com Furthermore, the strategic placement of substituents can influence the geometry of the final metal complex and its stability. bohrium.com
Catalysis and Catalyst Development
Imidazole derivatives are prominent in catalysis, functioning either as organocatalysts themselves or as ligands that modify and enhance the activity of metal centers.
Role of Imidazole Derivatives as Organocatalysts and Ligands in Metal Catalysis
Imidazole derivatives have a dual role in the world of catalysis. They are precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. Imidazole-based NHCs are noted for their stability and are used to catalyze reactions like the benzoin (B196080) condensation. researchgate.net
In the realm of metal catalysis, imidazole-containing molecules, including this compound, serve as essential ligands that coordinate to a metal center. The electronic properties of the imidazole ligand can be tuned to influence the reactivity of the metal, leading to highly efficient catalytic systems. A notable example is the use of ruthenium(IV) complexes bearing imidazole ligands, which are highly active precatalysts for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. acs.org The formation of metal complexes with ligands like this compound can result in novel catalytic properties for various chemical transformations. The versatility of imidazoles allows for their use in a wide array of catalytic applications, from traditional organic synthesis to emerging material science. rsc.org
Enhancement of Reaction Selectivity and Efficiency through Imidazole-Based Catalysts
The use of imidazole-based ligands and catalysts can lead to significant improvements in both the efficiency and selectivity of chemical reactions. Efficiency is often measured by metrics like turnover frequency (TOF), which indicates the number of catalytic cycles a single active site can perform per unit of time. For example, a ruthenium complex with a benzimidazole (B57391) ligand was found to be an exceptionally efficient catalyst for the isomerization of 1-octen-3-ol (B46169) in water, achieving a TOF value of 60,000 h⁻¹. acs.org Similarly, a binuclear imidazolium-functionalized catalyst demonstrated high efficiency and selectivity in the cycloaddition of CO2, achieving a 93.4% yield and 99.6% selectivity. mdpi.com
Imidazole derivatives are also instrumental in enhancing reaction selectivity. By modifying a cuprous oxide (Cu₂O) catalyst with imidazolium (B1220033) ligands, researchers were able to significantly boost the selectivity for C₂+ products during the electrochemical reduction of CO₂ (CO₂RR). The modified catalyst, OMIm-Cu₂O, achieved a C₂+ product selectivity of 63.3% at a current density of 800 mA cm⁻², a substantial improvement over the unmodified Cu₂O catalyst. rsc.org This enhancement is attributed to the hydrophobic microenvironment created by the ligands, which elevates the local concentration of the *CO intermediate, thereby promoting C-C coupling. rsc.org
Table 2: Comparison of C₂+ Product Selectivity in CO₂RR for Unmodified vs. Imidazolium-Modified Cu₂O Catalysts
| Current Density (mA cm⁻²) | C₂+ Selectivity (Cu₂O) | C₂+ Selectivity (OMIm-Cu₂O) | Reference |
|---|---|---|---|
| 200 | 42.2% | 43.8% | rsc.org |
| 400 | 50.9% | 57.1% | rsc.org |
| 600 | 53.2% | 63.1% | rsc.org |
| 800 | 50.9% | 63.3% | rsc.org |
Advanced Material Science Contributions
The imidazole scaffold, and specifically this compound and its derivatives, has been explored for a range of applications in materials science, from energy storage to organic electronics. The presence of both electron-donating and electron-withdrawing characteristics within the molecule, along with its thermal stability, underpins its utility in these advanced applications.
Integration into Energy Storage Technologies (e.g., Lithium-Ion Batteries)
The imidazole core is a promising component in the development of safer and more efficient electrolytes for lithium-ion batteries (LIBs). Research has shown that imidazole-based ionic liquids can be used as electrolyte additives to enhance the performance and safety of LIBs. For instance, a thiourea-based room temperature ionic liquid incorporating an imidazole moiety has been synthesized and demonstrated to improve cycling performance, coulombic efficiency, and discharge capacities when added to conventional carbonate-based electrolytes in LIBs with a nickel cobalt manganese oxide cathode and a graphite (B72142) anode. nih.gov
Development of Functional Polymers and Organic Dyes
The imidazole ring is a versatile building block in the synthesis of functional polymers and organic dyes due to its aromaticity, stability, and the ability to tune its electronic properties through substitution. Imidazole derivatives are integral to the creation of materials with specific optical and electronic characteristics.
In the realm of organic dyes, imidazole moieties have been incorporated into complex molecular structures to create sensitizers for dye-sensitized solar cells (DSSCs). For example, phenothiazine-based dyes containing a 1,4,5-triphenyl-imidazole unit linked to various π-spacers have been synthesized. These dyes exhibit intense absorption in the visible spectrum and have HOMO/LUMO energy levels suitable for efficient electron injection in DSSCs. researchgate.net The synthesis of various functionalized 1H-imidazoles through methods like denitrogenative transformation of triazoles further expands the library of available building blocks for custom-designed dyes. mdpi.com
While direct polymerization of this compound is not a common focus in the reviewed literature, its role as a precursor or a key structural element in more complex systems is evident. The synthesis of tetraphenylimidazole derivatives, for instance, has been explored for applications in organic light-emitting diodes (OLEDs), which can be considered a form of functional organic material. researchgate.net The general synthetic accessibility of substituted imidazoles allows for the incorporation of polymerizable groups, opening the door for the creation of novel functional polymers with tailored properties. rsc.orgnih.gov
Applications in Organic Electronic and Photonic Devices
Imidazole derivatives, including those based on the 1-phenyl-imidazole scaffold, are extensively investigated for their use in organic electronic and photonic devices, particularly in organic light-emitting diodes (OLEDs). Their inherent electronic properties, such as strong electron-withdrawing capabilities, make them suitable for use as emitters, host materials, and electron-transporting materials. tandfonline.com
The this compound structure is listed as a material for OLEDs, indicating its commercial relevance in this sector. ambeed.com Research into related structures provides insight into its potential roles. For instance, pyrene-imidazole derivatives have been developed as highly efficient blue-emitting materials for non-doped OLEDs. chinesechemsoc.org Similarly, biphenyl-imidazole and phenanthroimidazole derivatives have been synthesized and characterized as deep-blue fluorophores for high-performance OLEDs. researchgate.netacs.org The design strategy often involves creating donor-acceptor molecules where the imidazole moiety acts as an electron-accepting unit to achieve desired emission colors and device efficiencies.
The photophysical properties of imidazole derivatives are key to their application in photonic devices. Studies on lophine (2,4,5-triphenylimidazole) derivatives, which share the core imidazole structure, have explored their fluorescence properties, revealing their potential in molecular photonics and sensing. researchgate.net The ability to tune the emission wavelengths by modifying the substituents on the imidazole and phenyl rings is a significant advantage in the design of new photonic materials.
Crystal Engineering for Designed Solid-State Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The arrangement of molecules in the crystal lattice, governed by intermolecular interactions, dictates the material's bulk properties. While a specific crystal structure for this compound was not found in the reviewed literature, studies on closely related 1-phenyl-1H-imidazole derivatives provide valuable insights into the principles of their solid-state packing.
The solid-state properties of materials are crucial for their application. For instance, polar organic materials are of interest for nonlinear optical applications. The crystallization of 1-phenyl-1H-imidazole derivatives in polar space groups highlights the potential for designing functional materials through crystal engineering. iucr.org The ability to predict and control the packing of imidazole-based molecules is therefore a key area of research for the development of new materials with tailored solid-state properties.
Corrosion Inhibition Studies
The protection of metals from corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.
Investigation of this compound and Derivatives as Corrosion Inhibitors
This compound (PMI) has been specifically studied as a corrosion inhibitor for copper in chloride media. srce.hrresearchgate.net These studies have shown that PMI can act as a cathodic corrosion inhibitor when pre-adsorbed on the copper surface from an organic solvent. However, when added directly to the corrosive aqueous solution, it inhibits both the anodic and cathodic reactions. srce.hr The efficiency of inhibition is dependent on the method of application, highlighting the complexity of the inhibitor-metal interaction. Atomic force microscopy (AFM) has confirmed that the inhibitor forms a protective layer on the copper surface. srce.hr
The effectiveness of imidazole derivatives as corrosion inhibitors extends to other metals as well, such as mild steel in acidic environments. Studies on various imidazole derivatives have demonstrated their ability to achieve high inhibition efficiencies, often exceeding 90%, by adsorbing onto the steel surface and blocking the active corrosion sites. nih.govsemanticscholar.org The adsorption process is typically described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net
The mechanism of inhibition is attributed to the presence of the imidazole ring with its nitrogen atoms, which can coordinate with the metal atoms, and the phenyl group, which provides a larger surface coverage. The following table summarizes the findings of a study on two imidazole derivatives as corrosion inhibitors for mild steel in 0.5 M H₂SO₄.
Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives on Mild Steel
| Inhibitor | Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | - | 1.25 | - |
| IM-Cl | 10⁻⁶ | 0.68 | 45.6 |
| IM-Cl | 10⁻⁵ | 0.32 | 74.4 |
| IM-Cl | 10⁻⁴ | 0.11 | 91.2 |
| IM-Cl | 10⁻³ | 0.04 | 96.7 |
| IM-CH₃ | 10⁻⁶ | 0.81 | 35.2 |
| IM-CH₃ | 10⁻⁵ | 0.45 | 64.0 |
| IM-CH₃ | 10⁻⁴ | 0.19 | 84.8 |
| IM-CH₃ | 10⁻³ | 0.10 | 91.9 |
Data derived from a study on mild steel in 0.5 M H₂SO₄. nih.gov
The data clearly shows that as the concentration of the imidazole derivative inhibitors increases, the corrosion rate decreases and the inhibition efficiency increases, reaching very high values at a concentration of 10⁻³ M. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have further confirmed that these compounds act as mixed-type inhibitors, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govscielo.brbohrium.com
Adsorption Mechanisms on Metal Surfaces
Imidazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, primarily due to their ability to adsorb onto the metal surface and form a protective barrier. bohrium.commdpi.com The adsorption mechanism of a molecule like this compound involves the interaction between the inhibitor molecule and the metal surface, which can occur through two main processes: physisorption and chemisorption. mdpi.com
Physisorption (Physical Adsorption) : This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction or repulsion, or it can interact with already adsorbed counter-ions (like Cl⁻ or SO₄²⁻) on the surface.
Chemisorption (Chemical Adsorption) : This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The effectiveness of imidazole derivatives in chemisorption is largely attributed to the presence of heteroatoms (nitrogen), which have lone pairs of electrons, and the π-electrons from the aromatic phenyl and imidazole rings. nih.govbohrium.com These electrons can be donated to the vacant d-orbitals of the metal, forming a stable, protective coordinate bond. mdpi.com
The adsorption of this compound on a metal surface is therefore a cooperative process. The nitrogen atoms in the imidazole ring act as primary centers for chemisorption, while the planar phenyl ring allows for flat, parallel adsorption on the surface, maximizing surface coverage. bohrium.comresearchgate.net Molecular dynamics simulations of similar derivatives show that they tend to adsorb in a parallel orientation to the metal surface. researchgate.net
Correlation of Molecular Structure with Inhibitory Performance
The specific molecular structure of an inhibitor has a direct and significant impact on its corrosion inhibition efficiency. nih.govresearchgate.netresearcher.life For this compound, several structural features contribute to its performance.
Imidazole Ring : The imidazole ring itself is a key functional group. The presence of two nitrogen atoms, with their available lone pair electrons, and the aromatic π-electron system are fundamental to its ability to coordinate with metal surfaces and inhibit corrosion. nih.govbohrium.com
Methyl Group (-CH₃) : The methyl group at the 4-position is an electron-donating group. This has two potential effects. First, it increases the electron density on the imidazole ring, which can enhance its ability to donate electrons to the metal surface, strengthening the chemisorption bond. nih.gov Second, the presence of the methyl group can increase the surface area of the molecule, leading to greater surface coverage and a more effective barrier against the corrosive environment. nih.gov Studies comparing imidazole with methyl-imidazole have shown that the methyl substituent increases the coverage and adsorption of the compound on the metal surface. nih.gov
Phenyl Group (-C₆H₅) : The phenyl group attached to the nitrogen at the 1-position significantly influences the inhibitory performance. The π-electrons of the phenyl ring provide an additional site for interaction with the metal surface. bohrium.com The large, planar nature of the phenyl group helps the molecule to adsorb flatly onto the metal, thereby increasing the surface area covered by each molecule and enhancing the protective film's effectiveness. bohrium.comresearchgate.net
Table 3: Structure-Performance Relationship in Imidazole-Based Inhibitors
| Structural Feature | Influence on Inhibition Performance | Mechanism |
|---|---|---|
| Imidazole Ring | High | Provides N-heteroatoms with lone pair electrons and π-electrons for chemisorption. nih.govbohrium.com |
| Alkyl/Methyl Groups | Increases Efficiency | Acts as an electron-donating group, increasing electron density on the ring; increases surface coverage. nih.gov |
| Phenyl/Aromatic Rings | Increases Efficiency | Provides additional π-electrons for adsorption; large planar structure enhances surface coverage. bohrium.com |
| Electron-donating Groups | Generally Increases Efficiency | Enhances the ability of the molecule to donate electrons to the metal surface. nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidazole (B134444) derivatives is a cornerstone of heterocyclic chemistry, and future research is geared towards more sustainable and efficient methods. rsc.org For 4-Methyl-1-phenyl-1H-imidazole, this includes:
Green Chemistry Protocols: A significant shift towards environmentally benign synthesis is anticipated, emphasizing solvent-free reactions and the use of recyclable catalysts like zeolites and magnetic nanoparticles. rsc.orgvulcanchem.com One-pot multicomponent reactions, such as the synthesis of imidazole derivatives from benzil, primary aryl amines, and aldehydes, exemplify this trend by minimizing waste and improving efficiency. mdpi.com
Advanced Catalysis: The development of novel transition metal catalysts, particularly those based on copper, palladium, and nickel, is expected to provide more selective and high-yielding synthetic pathways. google.com Furthermore, the application of organocatalysts, such as L-proline functionalized magnetic nanoparticles, is a promising avenue for the construction of complex imidazole structures. rsc.org
Enabling Technologies: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times for imidazole synthesis. researchgate.net
| Synthetic Methodology | Core Principle | Key Advantages |
| Debus-Radziszewski Synthesis | Condensation reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). | Versatile and well-established for a wide range of substituted imidazoles. |
| Wallach Synthesis | Involves the reaction of an N,N'-disubstituted dithiooxamide (B146897) with an amine. | Provides access to specifically substituted imidazole isomers. |
| Transition Metal-Catalyzed Cross-Coupling | The reaction between a halogenated aromatic compound and an imidazole derivative. google.com | Offers high control over the final structure and substitution pattern. |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction of multiple components in a single step. mdpi.com | Environmentally friendly, with reduced energy consumption and reaction times. |
| Microwave-Assisted Synthesis | Employs microwave energy to rapidly heat the reaction mixture. researchgate.net | Leads to faster reaction rates and often improved product yields. |
Advanced Characterization Techniques for Complex Imidazole Architectures
A deep understanding of the structure-function relationship of this compound and its analogues requires a suite of advanced analytical methods. Future investigations will increasingly employ:
Spectroscopic Analysis: A combination of Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry remains essential for confirming the molecular structure. derpharmachemica.combiojournals.usacs.org The use of two-dimensional (2D) NMR techniques will be crucial for elucidating the intricate connectivity of more complex derivatives. derpharmachemica.com
Crystallographic Studies: Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, which are critical for rational material design.
Purity Verification: The use of high-performance liquid chromatography (HPLC) and other chromatographic methods is indispensable for ensuring the purity of synthesized compounds, a prerequisite for obtaining reliable data in subsequent studies. nih.gov
| Analytical Technique | Primary Information Gained |
| FT-IR Spectroscopy | Identification of characteristic functional groups within the molecule. vulcanchem.comjchemrev.com |
| NMR Spectroscopy (¹H & ¹³C) | Detailed mapping of the proton and carbon skeleton of the molecule. derpharmachemica.comjchemrev.com |
| Mass Spectrometry | Determination of the molecular weight and elemental formula. derpharmachemica.comacs.org |
| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure. |
| Elemental Analysis | Experimental verification of the compound's elemental composition. derpharmachemica.comjchemrev.com |
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational chemistry and experimental synthesis represents a powerful paradigm for the accelerated discovery of new materials. Future research on this compound will benefit from:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a valuable tool for predicting molecular structures, electronic properties, and reactivity, enabling the in silico design and screening of novel imidazole derivatives before their synthesis. researchgate.net
Molecular Modeling: Molecular docking simulations can be employed to predict how imidazole derivatives interact with biological targets or material surfaces, providing insights into their potential applications in medicine and materials science, such as corrosion inhibition. researchgate.netjchemrev.comresearchgate.net
Structure-Property Relationship Studies: By correlating computational predictions with experimental results, researchers can build robust models to guide the design of new compounds with tailored properties.
This integrated approach streamlines the research and development process, making it more efficient and cost-effective.
Exploration of Undiscovered Applications in Material Science and Catalysis
The unique physicochemical properties of this compound make it a promising candidate for a range of applications that are yet to be fully explored:
Advanced Materials: The aromatic and heterocyclic nature of the molecule suggests potential use in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs). ambeed.com
Corrosion Science: Building on the known efficacy of some imidazole derivatives, this compound could be investigated as a novel corrosion inhibitor for various metals and alloys. researchgate.net
Homogeneous Catalysis: The nitrogen atoms within the imidazole ring can coordinate with transition metals to form catalytically active complexes. vulcanchem.com These complexes could find applications in a variety of organic transformations.
Polymer Chemistry: The thermal stability exhibited by related imidazole compounds suggests that this compound could serve as a latent catalyst or curing agent for epoxy resins, contributing to the creation of high-performance polymers and composites. vulcanchem.com
The pursuit of these new applications will undoubtedly broaden the scientific and technological impact of this compound.
Q & A
Basic: What are the optimized synthetic routes for 4-Methyl-1-phenyl-1H-imidazole?
Methodological Answer:
The synthesis typically involves condensation reactions. For example:
- Step 1: React phenylglyoxal with methylamine and ammonium acetate under reflux in ethanol to form the imidazole core .
- Step 2: Introduce the phenyl group via Suzuki coupling or nucleophilic substitution, using Pd catalysts for regioselective aryl binding .
- Critical Parameters: Temperature control (70–90°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Advanced: How to resolve regioselectivity challenges during functionalization of the imidazole ring?
Methodological Answer:
Regioselectivity in C–H functionalization can be addressed by:
- Directing Groups: Use sulfonyl or carbonyl substituents to guide metal-catalyzed cross-couplings to specific positions (e.g., C2 vs. C4/5) .
- Computational Modeling: Employ DFT calculations to predict activation barriers for different pathways. For example, B3LYP/6-31G* models can identify favorable sites for electrophilic attack .
- Case Study: In related imidazoles, steric hindrance from the 4-methyl group directs reactions to the less-substituted C5 position .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions. The 4-methyl group appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy: Confirm the imidazole ring via N–H stretching (~3150 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry: ESI-MS provides molecular ion validation (expected [M+H]⁺: ~173.1 g/mol) .
Advanced: How to analyze conflicting crystallographic and spectroscopic data for imidazole derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELX software to resolve ambiguities. For example, SHELXL refines bond lengths/angles and detects disorder in the phenyl ring .
- Cross-Validation: Compare experimental XRD data (e.g., monoclinic P21/c space group for similar compounds ) with computed structures (Mercury 4.0) to identify outliers.
- Case Example: Discrepancies in dihedral angles between phenyl and imidazole rings may arise from dynamic effects in solution vs. solid state .
Basic: What are the common side reactions during imidazole synthesis, and how to mitigate them?
Methodological Answer:
- Byproduct Formation: Over-alkylation or oxidation. Mitigate by:
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .
Advanced: How to design bioactivity assays for this compound derivatives?
Methodological Answer:
- Target Selection: Screen against enzymes (e.g., cytochrome P450) using molecular docking (AutoDock Vina) to predict binding affinities .
- In Vitro Assays:
- Data Interpretation: Use ANOVA to assess significance (p < 0.05) and SAR analysis to link substituent effects (e.g., electron-withdrawing groups enhance activity) .
Basic: How to validate purity and stability of this compound?
Methodological Answer:
- HPLC Analysis: C18 column, 70:30 acetonitrile/water mobile phase; purity >98% confirmed by peak integration .
- Stability Studies: Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks. Monitor via TLC and NMR for decomposition products .
Advanced: What strategies address low yields in large-scale imidazole synthesis?
Methodological Answer:
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization) .
- Catalyst Recycling: Immobilize Pd nanoparticles on silica to reduce catalyst waste in cross-coupling steps .
- Case Study: Scaling a 10 mmol lab reaction to 1 mol increased yield from 60% to 85% via optimized microwave-assisted heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
